N-(p-tolil)-2-(4-(3-isopropoxipropil)-1,5-dioxo-4,5-dihidro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-il)acetamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(3-isopropoxypropyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(p-tolyl)acetamide is a useful research compound. Its molecular formula is C24H27N5O4 and its molecular weight is 449.511. The purity is usually 95%.
BenchChem offers high-quality 2-(4-(3-isopropoxypropyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(p-tolyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-(3-isopropoxypropyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(p-tolyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Propiedades Anticancerígenas
Las actividades de intercalación del ADN del compuesto lo convierten en un candidato prometedor para el tratamiento del cáncer. Los investigadores han diseñado, sintetizado y evaluado nuevos derivados de [1,2,4]triazolo[4,3-a]quinoxalina contra varias líneas celulares cancerosas, incluidas HepG2, HCT-116 y MCF-7. Estos derivados demostraron potentes actividades anticancerígenas, destacando el compuesto 12d como el más eficaz. Exhibió un valor de IC50 de 22.08 μM contra células HepG2, 27.13 μM contra células HCT-116 y 17.12 μM contra células MCF-7 .
Inhibición de PCAF
Orientar el dominio bromodominio de PCAF (factor asociado a p300/CBP) se ha convertido en una estrategia terapéutica para el tratamiento del cáncer. L-45, un potente inhibidor de triazoloftalazina derivado de este compuesto, muestra promesa en la inhibición de PCAF .
Actividades Antibacterianas y Antifúngicas
Los investigadores han diseñado 35 nuevos derivados de quinazolinona que contienen el andamiaje de 1,2,4-triazolo[3,4-b][1,3,4]tiadiazol. Estos derivados, incluido nuestro compuesto de interés, se evaluaron por sus propiedades antibacterianas y antifúngicas. Se necesitan estudios adicionales para explorar su eficacia .
Derivados de Triazolopiridina
Un método de síntesis fácil de un solo recipiente proporciona acceso a derivados de triazolopiridina sintética y biológicamente importantes. Nuestro compuesto puede servir como un valioso punto de partida para una mayor optimización e investigación .
Afinidades de Unión al ADN
El compuesto 12d exhibe una alta afinidad de unión al ADN, intercalando a un valor de IC50 de 35.33 μM, comparable a la doxorrubicina. Otros derivados, como 12a y 10c, también muestran buenas afinidades de unión al ADN .
Plantilla para el Diseño Futuro
Aunque el compuesto 12d es menos activo que la doxorrubicina, podría servir como plantilla para diseñar análogos anticancerígenos más potentes. Su estructura única ofrece oportunidades para la optimización e investigación .
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[4,3-a]pyridines, have been investigated as inhibitors of human 11β-hydroxysteroid dehydrogenase-type 1 and p38 α mitogen-activated (map) kinase .
Mode of Action
It is known that similar compounds, such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives, intercalate dna . This suggests that the compound might interact with its targets by inserting between DNA base pairs, disrupting the DNA structure and interfering with processes such as replication and transcription.
Biochemical Pathways
Given the potential targets, it can be inferred that the compound may influence the glucocorticoid metabolism pathway (via 11β-hydroxysteroid dehydrogenase-type 1 inhibition) and the map kinase signaling pathway (via p38 α map kinase inhibition) .
Result of Action
Similar compounds have shown anti-proliferative effects against various cancer cell lines . This suggests that the compound might exert cytotoxic effects, potentially making it useful in cancer therapy.
Actividad Biológica
The compound 2-(4-(3-isopropoxypropyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(p-tolyl)acetamide is a member of the triazoloquinazoline family, known for their diverse biological activities, particularly in anticancer applications. This article reviews the biological activity of this compound based on recent research findings and case studies.
Chemical Structure and Properties
The molecular formula of the compound is C25H29N5O4, with a molecular weight of 463.5 g/mol. The structural complexity is attributed to the presence of both triazole and quinazoline moieties, which are significant in enhancing biological activity.
Anticancer Activity
Recent studies have demonstrated that triazoloquinazoline derivatives exhibit significant anticancer properties. The compound has been evaluated against several human cancer cell lines:
- Hepatocellular Carcinoma (HePG-2)
- Mammary Gland Breast Cancer (MCF-7)
- Human Prostate Cancer (PC3)
- Colorectal Carcinoma (HCT-116)
In vitro cytotoxicity assays have shown that the compound exhibits moderate to potent anti-proliferative effects. For instance, a related study reported IC50 values for various triazoloquinazolines against these cell lines, indicating promising anticancer potential:
Compound | HePG-2 IC50 (µM) | MCF-7 IC50 (µM) | PC3 IC50 (µM) | HCT-116 IC50 (µM) |
---|---|---|---|---|
2-(4-(3-isopropoxypropyl)-...) | 29.47 | 27.05 | 17.35 | 39.41 |
The highest activity was noted against colorectal carcinoma with an IC50 value of 17.35 µM .
The mechanism by which triazoloquinazolines exert their anticancer effects appears to involve the inhibition of specific molecular targets such as:
- Epidermal Growth Factor Receptor (EGFR) : Compounds in this class have shown promising EGFR inhibition with IC50 values ranging from 0.69 to 1.8 µM .
- Histone Acetyltransferase PCAF : Molecular docking studies suggest that these compounds may bind effectively to PCAF, influencing gene expression related to cancer cell proliferation .
Case Studies
Several case studies have highlighted the effectiveness of triazoloquinazolines in clinical settings:
- Study on MCF-7 Cells : This study demonstrated that compounds similar to the one could arrest the cell cycle at the G2/M phase and induce apoptosis in breast cancer cells .
- Comparative Study with Doxorubicin : In a comparative analysis against doxorubicin, certain derivatives exhibited comparable cytotoxic effects, suggesting their potential as alternative therapeutic agents .
Propiedades
IUPAC Name |
2-[1,5-dioxo-4-(3-propan-2-yloxypropyl)-[1,2,4]triazolo[4,3-a]quinazolin-2-yl]-N-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O4/c1-16(2)33-14-6-13-27-22(31)19-7-4-5-8-20(19)29-23(27)26-28(24(29)32)15-21(30)25-18-11-9-17(3)10-12-18/h4-5,7-12,16H,6,13-15H2,1-3H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVKIOSLTVGXOGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C(=O)N3C4=CC=CC=C4C(=O)N(C3=N2)CCCOC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.